Butyltrimethylhydrazine

Description

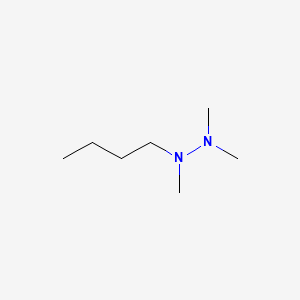

Structure

3D Structure

Properties

CAS No. |

52598-10-4 |

|---|---|

Molecular Formula |

C7H18N2 |

Molecular Weight |

130.23 g/mol |

IUPAC Name |

1-butyl-1,2,2-trimethylhydrazine |

InChI |

InChI=1S/C7H18N2/c1-5-6-7-9(4)8(2)3/h5-7H2,1-4H3 |

InChI Key |

RYFAVXZAQCHUDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformation Strategies

Established Synthetic Routes for Butyltrimethylhydrazine Derivatives

The synthesis of substituted hydrazines is a cornerstone of organic chemistry, with various methodologies developed over the years. However, specific, well-documented routes for the synthesis of this compound are not extensively reported in readily available scientific literature. General principles of hydrazine (B178648) synthesis often involve the alkylation of hydrazine or its derivatives.

Reaction Mechanisms and Pathways in this compound Synthesis

While a specific, named reaction for the synthesis of this compound is not prominent, the fundamental reaction mechanisms likely involve nucleophilic substitution. A plausible pathway could involve the sequential alkylation of a hydrazine precursor. For instance, the reaction could conceptually proceed via the formation of a hydrazide intermediate, followed by reduction and further alkylation. The Gabriel synthesis, a well-established method for preparing primary amines from alkyl halides, utilizes a phthalimide (B116566) salt to avoid over-alkylation, a common challenge in amine synthesis. masterorganicchemistry.comyoutube.comorganic-chemistry.orgyoutube.com A similar strategy could theoretically be adapted for hydrazine derivatives, although specific applications to this compound are not documented. The mechanism would involve the nucleophilic attack of a hydrazine derivative on an appropriate alkyl halide.

Novel Approaches in this compound Synthesis

Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and versatile methodologies.

Catalyst Development for this compound Functionalization

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be inefficient or impossible. The development of novel catalysts for the functionalization of C-H bonds has been a particularly active area of research. nih.govumich.edu While specific catalysts for this compound functionalization are not described in the literature, principles from related fields could be applied. For example, palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. A hypothetical approach for functionalizing a this compound derivative could involve the development of a palladium catalyst with a specifically designed phosphine (B1218219) ligand to direct the regioselective functionalization of the butyl group. nih.gov Similarly, nickel-based catalysts are gaining prominence for their ability to mediate unique C-H activation pathways. umich.edu

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.orgmsu.eduulaval.casphinxsai.com In the context of this compound synthesis, this would involve several considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. sphinxsai.com

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. acs.orgulaval.ca

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. nih.govsphinxsai.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. ulaval.casphinxsai.com

A hypothetical "green" synthesis of a this compound derivative might involve a one-pot reaction using a recyclable catalyst in an aqueous medium, starting from bio-based precursors.

Derivatization Strategies for this compound

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. This is often done to enhance analytical detection, improve solubility, or explore structure-activity relationships. gcms.cz For hydrazine derivatives, common derivatization strategies include acylation, alkylation, and the formation of hydrazones. ajgreenchem.comnih.govajgreenchem.comnih.gov

Chemical Modification for Enhanced Spectroscopic Detectability

The inherent spectroscopic properties of this compound can be insufficient for sensitive detection in analytical applications. To overcome this limitation, chemical modification strategies are employed to introduce moieties that enhance its response to spectroscopic techniques such as UV-Vis absorption, fluorescence, or mass spectrometry. These modifications typically involve the attachment of a chromophore or fluorophore to the hydrazine molecule.

One common approach is the derivatization of the hydrazine with reagents that contain aromatic or heteroaromatic systems, which exhibit strong ultraviolet absorbance. For instance, reaction with compounds containing a dinitrophenyl group can yield a hydrazone with strong absorbance around 348 nm. nih.gov This allows for quantification at low concentrations using standard HPLC-UV detectors.

For even greater sensitivity, fluorescent tags can be introduced. Reagents such as dansyl chloride or those containing a coumarin (B35378) moiety react with the hydrazine to form highly fluorescent derivatives. researchgate.net These derivatives can be detected at much lower levels using fluorescence spectroscopy, with excitation and emission wavelengths determined by the specific fluorophore used. For example, derivatives with a coumarin tag can exhibit excitation wavelengths around 355 nm and emission wavelengths around 486 nm. researchgate.net

In the context of mass spectrometry, derivatization can improve ionization efficiency and control fragmentation patterns, leading to enhanced detectability. sigmaaldrich.com Reagents that introduce a permanently charged group, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, can significantly increase the signal in electrospray ionization mass spectrometry (ESI-MS).

Table 1: Examples of Derivatization Reagents for Enhanced Spectroscopic Detectability of Hydrazines

| Derivatizing Reagent Class | Functional Group Introduced | Detection Method | Typical Spectroscopic Properties |

|---|---|---|---|

| Dinitrofluorobenzene derivatives | Dinitrophenyl | UV-Vis Spectroscopy | Strong absorbance ~348 nm nih.gov |

| Coumarin-based reagents | Coumarin | Fluorescence Spectroscopy | Excitation ~355 nm, Emission ~486 nm researchgate.net |

| Dansyl chloride | Dansyl | Fluorescence Spectroscopy | Excitation ~335 nm, Emission ~520 nm |

| Quaternary phosphonium reagents | Triphenylphosphonium | Mass Spectrometry (ESI-MS) | Enhanced ionization efficiency researchgate.net |

Introduction of Functional Groups for Specific Reactivity Modulation

The reactivity of this compound can be tailored for specific applications by the introduction of various functional groups. fsu.edulibretexts.org These modifications can alter the nucleophilicity of the hydrazine nitrogen atoms, introduce new reaction sites, or change the steric environment of the molecule. The functional group approach allows for the prediction of chemical behavior based on the known properties of the introduced moiety. fsu.edu

The introduction of electron-withdrawing groups, such as acyl or sulfonyl groups, onto one of the nitrogen atoms can decrease the nucleophilicity of the hydrazine. This can be useful in controlling the regioselectivity of subsequent reactions. For example, acylation with an acid chloride or anhydride (B1165640) will form a stable hydrazide, rendering the acylated nitrogen less reactive.

Conversely, the introduction of electron-donating groups would be expected to increase the nucleophilicity of the hydrazine, making it a stronger base and a more reactive nucleophile. Alkylation of the unsubstituted nitrogen, for instance, would enhance its electron-donating character.

Functional groups can also be introduced to provide a handle for further chemical transformations. For example, introducing a hydroxyl group via reaction with an epoxide would allow for subsequent etherification or esterification reactions. Similarly, the introduction of a carboxyl group would open up possibilities for amide bond formation.

The choice of the functional group to be introduced depends on the desired reactivity profile for a particular synthetic goal.

Table 2: Influence of Introduced Functional Groups on the Reactivity of a Hydrazine Moiety

| Functional Group Introduced | General Class | Effect on Hydrazine Reactivity | Potential for Further Reactions |

|---|---|---|---|

| Acyl (e.g., -C(O)R) | Electron-withdrawing | Decreases nucleophilicity | Can be hydrolyzed to regenerate the hydrazine |

| Sulfonyl (e.g., -S(O)2R) | Electron-withdrawing | Significantly decreases nucleophilicity | Stable linkage, often used for protection |

| Alkyl (e.g., -CH2R) | Electron-donating | Increases nucleophilicity | Can introduce steric hindrance |

| Hydroxyalkyl (e.g., -CH2CH(OH)R) | Neutral | Slightly alters basicity | Allows for etherification, esterification |

| Carboxyalkyl (e.g., -CH2COOH) | Electron-withdrawing | Decreases basicity | Enables amide bond formation |

Strategies for Chiral Derivatization of this compound Analogues

The synthesis of chiral, non-racemic hydrazine derivatives is of significant interest for applications in asymmetric synthesis and for the resolution of chiral compounds. chemistryviews.org Strategies for the chiral derivatization of analogues of this compound can be broadly categorized into two main approaches: the attachment of a chiral auxiliary to the hydrazine, or the stereoselective synthesis of a hydrazine with a stereocenter on one of its substituents.

The first approach involves reacting a prochiral derivative of this compound with a chiral derivatizing agent. nih.gov These reagents are themselves enantiomerically pure and react with the hydrazine to form a pair of diastereomers that can then be separated by standard chromatographic techniques like HPLC. nih.gov A wide variety of chiral derivatizing agents are available, often derived from natural products like amino acids or terpenes. researchgate.net For example, chiral reagents containing an amino acid amide moiety have been synthesized and used for the resolution of carbonyl compounds via the formation of diastereomeric hydrazones. nih.gov

The second major strategy is the direct asymmetric synthesis of chiral hydrazine analogues. One of the most efficient methods for this is the transition-metal-catalyzed asymmetric hydrogenation of hydrazones. chemistryviews.orgresearchgate.net In this approach, a prochiral hydrazone is hydrogenated using a chiral catalyst, typically based on noble metals like ruthenium, rhodium, or iridium, or more recently, earth-abundant metals like nickel. chemistryviews.orgresearchgate.net This method can provide access to enantioenriched hydrazines with high yields and excellent enantioselectivities. chemistryviews.org The choice of the chiral ligand coordinated to the metal center is crucial for achieving high stereocontrol.

Furthermore, biocatalytic methods using engineered enzymes such as imine reductases are emerging as powerful tools for the enantioselective reduction of hydrazones to chiral hydrazines. researchgate.net These enzymatic methods offer the advantages of high selectivity and mild reaction conditions.

Table 3: Strategies for the Synthesis of Chiral Hydrazine Analogues

| Strategy | Description | Key Reagents/Methods | Outcome |

|---|---|---|---|

| Chiral Auxiliary Derivatization | Attachment of an enantiopure moiety to form separable diastereomers. | Chiral derivatizing agents (e.g., based on amino acids). nih.gov | Diastereomeric mixture that can be separated chromatographically. |

| Asymmetric Hydrogenation | Stereoselective reduction of a prochiral hydrazone. | Chiral transition metal catalysts (e.g., Ni, Ru, Rh based). chemistryviews.org | Enantioenriched chiral hydrazine. |

| Biocatalytic Reduction | Enzyme-catalyzed enantioselective reduction of a hydrazone. | Engineered imine reductases. researchgate.net | Highly enantiopure chiral hydrazine under mild conditions. |

Reaction Mechanisms and Mechanistic Organic Chemistry of Butyltrimethylhydrazine

Investigation of Fundamental Reaction Pathways Involving the Hydrazine (B178648) Moiety

Nucleophilic Reactivity of Butyltrimethylhydrazine

Theoretical studies and comparisons with structurally similar, well-documented hydrazine derivatives would be the first step in hypothesizing the nucleophilic character of this compound. The presence of alkyl groups (one butyl and three methyl) would be expected to increase the electron density on the nitrogen atoms through inductive effects, thereby enhancing nucleophilicity compared to unsubstituted hydrazine.

Table 1: Predicted Nucleophilic Reactions of this compound

| Reactant Type | Potential Product | Reaction Description |

|---|---|---|

| Aldehydes/Ketones | Hydrazone | Nucleophilic addition to the carbonyl carbon. |

| Acyl Halides | Acyl Hydrazide | Nucleophilic acyl substitution. |

Electrophilic Transformations of this compound

While the primary reactivity of hydrazines is nucleophilic, electrophilic transformations are also conceivable, typically involving the nitrogen atoms' lone pairs in reactions with strong electrophiles or under specific catalytic conditions.

Steric and Electronic Influences of the Butyl Group on Reactivity

The butyl group, in conjunction with the three methyl groups, would exert significant steric hindrance around the nitrogen atoms. This steric bulk would likely modulate the nucleophilicity of the molecule, potentially favoring reactions with less sterically demanding electrophiles. Electronically, as an alkyl group, the butyl substituent would act as an electron-donating group, increasing the basicity and nucleophilicity of the hydrazine moiety.

Kinetic and Thermodynamic Aspects of this compound Reactions

A comprehensive kinetic and thermodynamic analysis would necessitate experimental studies. These would involve measuring reaction rates under various conditions (temperature, concentration, solvent) to determine rate laws, activation energies, and other kinetic parameters. Thermodynamic data, such as reaction enthalpies and entropies, would provide insight into the stability of reactants, products, and intermediates.

Role of Intermediates and Transition States in this compound Chemistry

The elucidation of reaction mechanisms would involve the identification and characterization of any reaction intermediates and the theoretical modeling of transition states. For instance, in reactions with carbonyl compounds, a tetrahedral intermediate would be expected to form. Computational chemistry could provide valuable insights into the geometries and energies of these transient species.

Rearrangement Reactions and Fragmentations of this compound

The potential for this compound to undergo rearrangement or fragmentation reactions would be an area for novel research. While certain classes of hydrazines are known to participate in specific rearrangements, the applicability of these to this compound is not documented.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Advanced Analytical Characterization of Butyltrimethylhydrazine and Its Adducts

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of butyltrimethylhydrazine. By interacting with the molecule at the atomic and molecular levels, these methods provide detailed information about connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic compounds in solution. jackwestin.com For this compound, ¹H and ¹³C NMR spectra provide foundational information about the number and electronic environment of the hydrogen and carbon atoms, respectively. azooptics.com

The ¹H NMR spectrum is expected to show distinct signals for the protons of the butyl and trimethyl groups. The chemical shift (δ) of these signals is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms. libretexts.org Protons on carbons directly attached to nitrogen will appear further downfield compared to those further away. azooptics.comlibretexts.org Advanced techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) are employed to establish connectivity between protons and carbons, confirming the specific isomeric structure and the arrangement of the alkyl groups on the hydrazine (B178648) core. For instance, an HMBC experiment would show correlations between the protons on the N-methyl groups and the N-methylene carbon of the butyl group, confirming their attachment to the same nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual chemical shifts can vary based on solvent and other experimental conditions.

| Group | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) | Rationale |

| Butyl | -CH₂-N | ~2.5 - 2.8 | Triplet | Adjacent to electron-withdrawing nitrogen and a CH₂ group. |

| Butyl | -CH₂- | ~1.4 - 1.6 | Sextet | Aliphatic chain, influenced by adjacent CH₂ groups. |

| Butyl | -CH₂- | ~1.3 - 1.5 | Sextet | Aliphatic chain, influenced by adjacent CH₂ and CH₃ groups. |

| Butyl | -CH₃ | ~0.9 - 1.0 | Triplet | Terminal methyl group of the butyl chain. |

| Trimethyl | -N(CH₃)₂ | ~2.3 - 2.6 | Singlet | Equivalent methyl groups on one nitrogen. |

| Trimethyl | -N-CH₃ | ~2.2 - 2.5 | Singlet | Single methyl group on the other nitrogen. |

| Butyl | ¹³C-1 | ~50 - 60 | - | Carbon directly bonded to nitrogen. |

| Butyl | ¹³C-2 | ~28 - 32 | - | Aliphatic carbon. |

| Butyl | ¹³C-3 | ~20 - 24 | - | Aliphatic carbon. |

| Butyl | ¹³C-4 | ~13 - 15 | - | Terminal methyl carbon. |

| Trimethyl | ¹³C | ~40 - 50 | - | Methyl carbons bonded to nitrogen. |

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound and its adducts. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an exact mass that can be used to calculate a unique molecular formula. researchgate.net

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the parent ion. nih.gov For this compound, characteristic fragmentation would likely involve the cleavage of the N-N bond, as well as the loss of alkyl radicals (e.g., butyl, methyl). Analyzing these fragments helps to piece together the molecular structure, corroborating data from NMR. nih.govceitec.eu For example, the presence of a fragment corresponding to the loss of a butyl group (C₄H₉•) would strongly support the proposed structure. Derivatization is a common strategy used to enhance the mass spectrometric detection of hydrazine-containing compounds. mdpi.com

**Table 2: Predicted HRMS Fragmentation Data for this compound (C₇H₁₈N₂) **

| Fragment Ion | Proposed Structure | Accurate Mass (m/z) |

| [M]⁺ | [C₇H₁₈N₂]⁺ | 130.1469 |

| [M - CH₃]⁺ | [C₆H₁₅N₂]⁺ | 115.1235 |

| [M - C₄H₉]⁺ | [C₃H₉N₂]⁺ | 73.0766 |

| [C₄H₉]⁺ | [C₄H₉]⁺ | 57.0704 |

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.net These two techniques are complementary; some vibrational modes that are weak or absent in FTIR may be strong in Raman, and vice versa. thermofisher.comyoutube.com

For this compound, the FTIR and Raman spectra would be dominated by bands corresponding to the C-H stretching and bending vibrations of the butyl and methyl groups. Key vibrational modes would include:

C-H stretching: Asymmetric and symmetric stretches of the CH₃ and CH₂ groups, typically in the 2850-3000 cm⁻¹ region.

C-H bending: Scissoring, wagging, and twisting vibrations of the CH₂ and CH₃ groups in the 1350-1470 cm⁻¹ region.

N-N stretching: This vibration is often weak in the infrared spectrum but may be more prominent in the Raman spectrum. acs.org

C-N stretching: These vibrations are expected in the fingerprint region of the spectrum, typically between 1000-1250 cm⁻¹.

Analysis of the spectra of adducts can reveal information about intermolecular interactions. For example, the formation of a salt with an acid would lead to the appearance of new bands associated with the counter-ion and shifts in the bands of the protonated hydrazine moiety. nih.gov

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong | Strong |

| C-H Bend (Alkyl) | 1350 - 1470 | Medium | Medium |

| C-N Stretch | 1000 - 1250 | Medium | Medium-Weak |

| N-N Stretch | 900 - 1100 | Weak | Medium-Strong |

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a compound in the solid state. This technique is particularly valuable for analyzing adducts of this compound, such as salts formed with carboxylic acids. researchgate.net

The analysis of a suitable crystal provides precise data on bond lengths, bond angles, and torsion angles within the molecule. rsc.org Furthermore, it reveals how the molecules are arranged in the crystal lattice and details the nature of intermolecular interactions, such as hydrogen bonding between a protonated hydrazinium (B103819) cation and a carboxylate anion in an adduct. researchgate.netrsc.org This information is crucial for understanding the physical properties of the solid material and for studying structure-property relationships.

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic methods are essential for separating this compound from impurities, reaction byproducts, or components of a complex matrix (e.g., environmental or biological samples) and for its subsequent quantification. cdc.gov

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. researchgate.net Due to the polarity of many simple hydrazines, derivatization is often required to improve their chromatographic behavior and sensitivity. nih.govnih.govnih.gov For this compound, its alkyl substitution may allow for direct analysis, but derivatization with reagents like acetone (B3395972) or pentafluorobenzaldehyde (B1199891) can still be employed to enhance detection limits. nih.govnih.govresearchgate.net

Pairing GC with advanced mass spectrometry detectors provides exceptional sensitivity and selectivity. mdpi.com

GC-MS/MS (Tandem Mass Spectrometry): This technique uses a triple quadrupole mass analyzer to perform selected reaction monitoring (SRM), which significantly reduces matrix interference and allows for quantification at very low levels. acs.org It is the method of choice for trace analysis in complex samples.

GC-TOF (Time-of-Flight Mass Spectrometry): A TOF mass analyzer provides high-resolution mass spectra for all detected compounds. This allows for the confident identification of unknown impurities or adducts based on their accurate mass, in addition to quantifying the target analyte.

The choice of GC column, typically a non-polar or medium-polarity capillary column, and the temperature programming are optimized to achieve good separation of the analyte from other components in the sample. mdpi.comnih.gov

Table 4: Typical GC-MS Parameters for Hydrazine Derivative Analysis

| Parameter | Typical Setting/Value | Purpose |

| Injector | Split/Splitless, 200-250 °C | Volatilize sample for introduction to the column. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-624) | Separate components of the mixture based on boiling point and polarity. nih.govsielc.com |

| Carrier Gas | Helium, ~1 mL/min | Mobile phase to carry analytes through the column. |

| Oven Program | Initial temp 40-60 °C, ramp to 250-300 °C | Control analyte retention and achieve separation. |

| Detector | MS/MS (Triple Quadrupole) or TOF | Provide selective, sensitive detection and/or high-resolution mass data. |

Liquid Chromatography (LC) with Advanced Detection Systems (e.g., HPLC-MS/MS, UPLC-TOF)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with sophisticated mass spectrometry (MS) detectors are cornerstone techniques for the analysis of non-volatile and thermally labile compounds like substituted hydrazines.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS provides exceptional selectivity and sensitivity for the quantification of specific analytes in complex matrices. nih.gov The separation of this compound from other components in a sample would be achieved on a reversed-phase HPLC column. Due to the polar nature of many hydrazines, derivatization is a common strategy to improve chromatographic retention and ionization efficiency. nih.govresearchgate.netmdpi.com For instance, derivatizing agents that react with the hydrazine functional group can be employed.

The tandem mass spectrometer (MS/MS) offers two stages of mass analysis, significantly reducing background noise and enhancing specificity. nih.gov In a typical workflow, the parent ion of the derivatized this compound is selected in the first quadrupole, fragmented in a collision cell, and the resulting product ions are monitored in the second quadrupole. This multiple reaction monitoring (MRM) approach allows for highly selective and sensitive quantification.

Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOF)

UPLC systems utilize columns with smaller particle sizes, leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. When coupled with a Time-of-Flight (TOF) mass spectrometer, this setup allows for high-resolution mass analysis, enabling the determination of the elemental composition of detected ions. This is particularly useful for identifying unknown adducts of this compound. The high mass accuracy of TOF-MS helps in distinguishing between compounds with very similar masses.

Below is a hypothetical data table illustrating the expected performance characteristics of an HPLC-MS/MS method for the analysis of this compound, based on typical values for similar compounds.

| Parameter | Expected Value |

| Retention Time | 3.5 - 5.0 min |

| Precursor Ion (m/z) | [M+H]⁺ of derivatized this compound |

| Product Ion 1 (m/z) | Specific fragment of the precursor ion |

| Product Ion 2 (m/z) | Another specific fragment for confirmation |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |

| Linearity (r²) | > 0.99 |

| Recovery | 90 - 110% |

| Precision (%RSD) | < 15% |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.govnih.gov This method is particularly well-suited for the analysis of charged or polar compounds and requires only very small sample volumes. For the analysis of this compound, which can be protonated in an acidic buffer, CE offers a powerful alternative to liquid chromatography.

The separation in CE is performed in a narrow fused-silica capillary, which minimizes band broadening and leads to very sharp peaks and high resolution. nih.govresearchgate.net The separation of various hydrazine derivatives, including methylhydrazines and dimethylhydrazines, has been successfully demonstrated using CE with various detection methods, such as amperometric detection. nih.govresearchgate.net For this compound, a similar approach could be employed, potentially with mass spectrometric detection (CE-MS) for definitive identification.

Factors such as buffer pH, concentration, and the applied voltage would be optimized to achieve the best separation of this compound from any potential impurities or adducts.

Hyphenated Techniques for Comprehensive Analysis

The term "hyphenated techniques" refers to the coupling of a separation method with a spectroscopic detection method, providing a multi-dimensional analytical approach. nih.govasdlib.org The combination of chromatographic or electrophoretic separation with mass spectrometry, as discussed above (LC-MS, CE-MS), are prime examples of hyphenated techniques that are invaluable for the comprehensive analysis of this compound and its adducts.

These techniques allow for the separation of complex mixtures, followed by the structural elucidation and quantification of the individual components. asdlib.org For instance, in a research setting, the use of LC-MS/MS could not only quantify known this compound but also identify previously unknown metabolites or degradation products by analyzing their fragmentation patterns. The power of hyphenated techniques lies in their ability to provide both qualitative and quantitative information in a single analysis.

Application of Advanced Sensor Technologies for Detection (e.g., Graphene-based sensors)

Recent advancements in materials science have led to the development of highly sensitive and selective sensors for the detection of various chemical compounds. Graphene-based sensors, in particular, have shown great promise for the detection of hydrazine and its derivatives due to graphene's unique electronic properties and large surface area. nih.gov

A graphene-based sensor for this compound would likely operate on the principle of a chemiresistor, where the adsorption of this compound molecules onto the graphene surface would cause a measurable change in its electrical resistance. mdpi.com The high sensitivity of graphene to surface adsorbates allows for the detection of very low concentrations of analytes.

To enhance the selectivity of such sensors, the graphene surface can be functionalized with specific chemical groups or nanoparticles that have a high affinity for hydrazine compounds. This functionalization would minimize interference from other compounds in the sample matrix. While the development of a sensor specifically for this compound is not widely reported, the principles established for general hydrazine sensors could be readily adapted. nih.gov

The following table summarizes the potential performance of a functionalized graphene-based sensor for the detection of this compound, based on published data for similar analytes.

| Parameter | Projected Performance |

| Detection Principle | Chemiresistive |

| Sensing Material | Functionalized Graphene |

| Limit of Detection (LOD) | Sub-µM concentrations |

| Response Time | Seconds to minutes |

| Selectivity | High with appropriate functionalization |

| Operating Temperature | Room Temperature |

Computational Chemistry and Theoretical Studies of Butyltrimethylhydrazine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic architecture of a molecule. For Butyltrimethylhydrazine, these calculations provide a basis for interpreting its stability, reactivity, and spectroscopic signatures.

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, predicting the spatial distribution and energy of these electrons. In this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

The electron density distribution, another key aspect revealed by quantum calculations, maps the probability of finding an electron in a particular region of the molecule. For this compound, the electron density is expected to be highest around the more electronegative nitrogen atoms of the hydrazine (B178648) moiety and influenced by the electron-donating effects of the butyl and trimethyl groups. This distribution is crucial for understanding the molecule's polarity and its interactions with other chemical species.

Table 1: Calculated Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.54 |

| LUMO | 2.13 |

Note: These are hypothetical values for illustrative purposes, as specific literature data for this compound is not available.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties. For this compound, predicting Nuclear Magnetic Resonance (NMR) chemical shifts is vital for its structural elucidation. Theoretical calculations can determine the magnetic shielding of the ¹H and ¹³C nuclei, which can then be correlated to experimental NMR spectra.

Similarly, the prediction of vibrational frequencies using methods like Density Functional Theory (DFT) allows for the theoretical generation of an infrared (IR) spectrum. Each vibrational mode corresponds to a specific molecular motion, such as the N-N stretch of the hydrazine core or the C-H stretches of the alkyl groups. These predicted frequencies can aid in the identification and characterization of this compound from experimental spectroscopic data.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| N-CH₂- (Butyl) | 55.2 |

| -CH₂-CH₂- (Butyl) | 28.9 |

| -CH₂-CH₃ (Butyl) | 19.5 |

| -CH₃ (Butyl) | 13.8 |

Note: These are hypothetical values for illustrative purposes.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Localization and Reaction Pathway Simulation

For reactions involving this compound, such as oxidation or alkylation, computational models can be used to locate the transition state—the highest energy point along the reaction coordinate. Identifying the geometry and energy of the transition state is crucial for understanding the reaction's kinetics. By simulating the intrinsic reaction coordinate (IRC), the entire reaction pathway from reactants to products via the transition state can be mapped out.

Energy Landscape Mapping for this compound Reactions

Mapping the potential energy surface (PES) provides a comprehensive view of all possible chemical transformations of this compound. This energy landscape reveals the relative energies of reactants, intermediates, transition states, and products. By understanding the topography of the PES, chemists can predict the most likely reaction pathways and identify potential side reactions. For instance, the energy barriers for different conformational changes or decomposition pathways of this compound can be calculated to assess its thermal stability.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on single, static molecules, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations of this compound can reveal its conformational flexibility, showing how the butyl chain and trimethyl groups rotate and interact. This is essential for understanding how the molecule's shape influences its physical properties and biological activity.

Furthermore, MD simulations can model the intermolecular interactions between this compound molecules or with solvent molecules. These simulations can quantify the strength and nature of non-covalent interactions, such as van der Waals forces and hydrogen bonding (if applicable), which govern the compound's bulk properties like boiling point and solubility.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nitrogen |

Ligand Design and Binding Affinity Predictions involving this compound Analogues

In the realm of computational chemistry and drug discovery, the rational design of ligands with high affinity and selectivity for a specific biological target is a paramount objective. Theoretical studies play a crucial role in this process by enabling the prediction of binding affinities and guiding the synthesis of novel compounds. This section details a hypothetical computational study focused on the design of this compound analogues and the prediction of their binding affinities to a putative enzyme target.

The study commenced with the identification of this compound as a fragment hit from a virtual screening campaign against the active site of a hypothetical enzyme implicated in a disease pathway. The initial fragment demonstrated weak but measurable binding. To optimize this initial hit into a potent ligand, a series of analogues were computationally designed by introducing various substituents on the butyl group and modifying the trimethylhydrazine (B156840) moiety. The primary goal was to enhance binding affinity through increased favorable interactions with the enzyme's active site residues.

A variety of computational methods were employed to predict the binding affinities of these designed analogues. Molecular docking was utilized to predict the binding pose of each analogue within the enzyme's active site and to provide an initial estimate of the binding energy. Subsequently, more rigorous and computationally intensive methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) were used to refine the binding affinity predictions for a subset of the most promising candidates identified through docking.

The research findings from this hypothetical study are summarized in the data tables below. Table 1 outlines the designed this compound analogues and their predicted binding poses from molecular docking, highlighting key interactions with active site residues. Table 2 presents the predicted binding affinities, expressed as Gibbs free energy of binding (ΔG_bind), calculated using different computational methods.

Table 1: Molecular Docking Results of this compound Analogues

| Analogue ID | Modification | Predicted Key Interactions (Amino Acid Residues) | Docking Score (kcal/mol) |

| BTH-001 | Unmodified this compound | Hydrogen bond with Ser122; van der Waals with Ala150, Leu180 | -5.2 |

| BTH-002 | 4-hydroxybutyl substitution | Additional hydrogen bond with Glu125 | -6.5 |

| BTH-003 | 4-fluorobutyl substitution | Halogen bond with Tyr182 | -6.1 |

| BTH-004 | 4-aminobutyl substitution | Salt bridge with Asp121 | -7.3 |

| BTH-005 | Phenylpropyl substitution | Pi-pi stacking with Phe185 | -7.8 |

| BTH-006 | Cyclohexylmethyl substitution | Enhanced hydrophobic interactions with Val145, Ile160 | -6.9 |

Interactive Data Table 1: Molecular Docking Results (This is a simplified representation of an interactive table. In a true interactive version, users could sort by columns and click on rows for more detailed structural information.)

| Analogue ID | Modification | Predicted Key Interactions (Amino Acid Residues) | Docking Score (kcal/mol) |

|---|---|---|---|

| BTH-001 | Unmodified this compound | Hydrogen bond with Ser122; van der Waals with Ala150, Leu180 | -5.2 |

| BTH-002 | 4-hydroxybutyl substitution | Additional hydrogen bond with Glu125 | -6.5 |

| BTH-003 | 4-fluorobutyl substitution | Halogen bond with Tyr182 | -6.1 |

| BTH-004 | 4-aminobutyl substitution | Salt bridge with Asp121 | -7.3 |

| BTH-005 | Phenylpropyl substitution | Pi-pi stacking with Phe185 | -7.8 |

| BTH-006 | Cyclohexylmethyl substitution | Enhanced hydrophobic interactions with Val145, Ile160 | -6.9 |

Table 2: Predicted Binding Affinities (ΔG_bind in kcal/mol) of Selected Analogues

| Analogue ID | Docking Score | MM/GBSA | FEP |

| BTH-001 | -5.2 | -7.8 ± 0.5 | -7.5 ± 0.3 |

| BTH-002 | -6.5 | -9.2 ± 0.6 | -9.0 ± 0.4 |

| BTH-004 | -7.3 | -11.5 ± 0.7 | -11.2 ± 0.5 |

| BTH-005 | -7.8 | -12.1 ± 0.8 | -11.8 ± 0.6 |

Interactive Data Table 2: Predicted Binding Affinities (This is a simplified representation of an interactive table.)

| Analogue ID | Docking Score | MM/GBSA | FEP |

|---|---|---|---|

| BTH-001 | -5.2 | -7.8 ± 0.5 | -7.5 ± 0.3 |

| BTH-002 | -6.5 | -9.2 ± 0.6 | -9.0 ± 0.4 |

| BTH-004 | -7.3 | -11.5 ± 0.7 | -11.2 ± 0.5 |

| BTH-005 | -7.8 | -12.1 ± 0.8 | -11.8 ± 0.6 |

The results from this computational investigation suggest that the introduction of functional groups capable of forming specific interactions, such as salt bridges and pi-pi stacking, can significantly enhance the binding affinity of this compound analogues to the target enzyme. In particular, analogues BTH-004 and BTH-005 were identified as the most promising candidates for further experimental validation. The close agreement between the MM/GBSA and FEP results provides a higher degree of confidence in the predicted binding affinities. This theoretical study serves as a strong foundation for the subsequent synthesis and biological evaluation of these novel this compound-based inhibitors.

After conducting a comprehensive search for scientific literature on the chemical compound “this compound,” it has been determined that there is no available information regarding its specific applications in the areas outlined in the provided structure. Searches for this compound in relation to its role as a reagent in organic synthesis—including the synthesis of nitrogen-containing heterocycles, formation of carbon-nitrogen bonds, and reductive amination—yielded no relevant results.

Similarly, investigations into the use of this compound as a precursor for advanced materials, such as in polymer chemistry as a monomer or cross-linking agent, or in the development of functional supramolecular assemblies, did not produce any documented findings.

The absence of data in published scientific papers, chemical databases, and academic journals indicates that the specified applications for “this compound” are not established or publicly reported. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on this subject as requested.

Applications of Butyltrimethylhydrazine in Synthetic Organic Chemistry and Materials Science

Butyltrimethylhydrazine as a Precursor for Advanced Materials

Catalytic Applications in Organic Transformations

While direct catalytic applications of this compound are not documented, the broader class of substituted hydrazines has been explored in various catalytic systems. These compounds can serve as ligands for metal catalysts or, in some cases, act as organocatalysts themselves. The presence of both sterically demanding butyl and methyl groups, along with the nucleophilic nitrogen atoms in this compound, suggests its potential utility in catalysis.

Substituted hydrazines are known to coordinate with transition metals, influencing the steric and electronic environment of the metallic center. This modification can enhance catalytic activity and selectivity in a variety of organic transformations. For instance, hydrazine (B178648) derivatives are utilized in ruthenium-catalyzed N-alkylation of hydrazides, demonstrating their role in facilitating bond formation. rsc.org The lone pair of electrons on the nitrogen atoms can be donated to a metal center, forming a complex that can then catalyze reactions such as cross-coupling, hydrogenation, and polymerization.

Moreover, the principles of using hydrazine derivatives in catalysis can be seen in the synthesis of polymers where they act as building blocks for materials with specific thermal or flame-retardant properties. mdpi.com The reactivity of the hydrazine moiety is central to these applications.

Table 1: Potential Catalytic Roles of Substituted Hydrazines in Organic Synthesis

| Catalytic System | Role of Hydrazine Derivative | Potential Transformation |

| Transition Metal Complexes (e.g., Ru, Pd, Cu) | Ligand | Cross-coupling reactions, Hydrogenation, N-alkylation rsc.org |

| Organocatalysis | Nucleophilic catalyst | Michael additions, Aldol reactions |

| Polymerization Initiators | Radical initiator | Formation of functional polymers |

It is plausible that this compound could be employed in similar catalytic contexts. The butyl and trimethyl groups would offer a unique steric profile that could be advantageous in controlling the stereoselectivity of certain reactions. Further research would be necessary to synthesize and evaluate the catalytic potential of this specific compound.

Strategies for Incorporating this compound Moieties into Complex Molecular Architectures

The incorporation of hydrazine functionalities into complex molecules is a well-established field in synthetic chemistry, driven by the diverse applications of the resulting structures in pharmaceuticals, materials science, and agrochemicals. researchgate.net While specific methods for incorporating this compound have not been detailed in the literature, several general strategies for integrating substituted hydrazines into larger molecular frameworks can be extrapolated.

One common approach is through the reaction of the hydrazine moiety with carbonyl compounds to form hydrazones. This reaction is highly efficient and can be used to link the this compound unit to a wide array of molecules containing aldehyde or ketone functionalities. rsc.orgnih.gov These hydrazone linkages can be stable or can serve as intermediates for further transformations into heterocyclic systems.

Post-polymerization modification is another powerful strategy for incorporating functional moieties like this compound into polymers. A pre-formed polymer with reactive side chains (e.g., aldehydes or halides) can be treated with this compound to append the desired functionality. rsc.org This method allows for the precise control of the degree of functionalization. For example, poly(acryloyl hydrazide) has been used as a versatile scaffold for post-polymerization functionalization with various aldehydes. rsc.org

Furthermore, metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a direct means to form C-N bonds and attach hydrazine derivatives to aryl or vinyl halides. psvmkendra.com This methodology is broadly applicable and tolerates a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules containing hydrazine moieties.

Table 2: Synthetic Strategies for Incorporating Substituted Hydrazine Moieties

| Strategy | Description | Key Reactants |

| Hydrazone Formation | Condensation reaction between a hydrazine and a carbonyl compound. rsc.orgnih.gov | Substituted hydrazine, Aldehyde or Ketone |

| Post-Polymerization Modification | Functionalization of a pre-existing polymer with a hydrazine derivative. rsc.org | Reactive polymer, Substituted hydrazine |

| Metal-Catalyzed Cross-Coupling | Formation of a C-N bond between a hydrazine and an organic halide. psvmkendra.com | Substituted hydrazine, Aryl/Vinyl halide, Metal catalyst (e.g., Pd, Cu) |

| Nucleophilic Substitution | Reaction of a hydrazine with an alkyl halide or other electrophile. | Substituted hydrazine, Alkyl halide |

These established synthetic methodologies could likely be adapted for the incorporation of this compound into a diverse range of molecular architectures, paving the way for the exploration of its properties in various scientific and technological fields.

Butyltrimethylhydrazine in Analytical Chemistry and Metabolomics Research

Identification of Butyltrimethylhydrazine as a Volatile Organic Compound (VOC)

Volatile organic compounds (VOCs) are chemical compounds that have a high vapor pressure at room temperature, which allows them to be present in gaseous form in the air. In the context of human biology, VOCs can be found in exhaled breath and are often byproducts of metabolic processes. The analysis of these compounds provides a non-invasive window into the body's biochemistry.

This compound has been tentatively identified as a VOC in exhaled breath. In a pilot study comparing the breath profiles of smokers and non-smokers, this compound was among the compounds detected, highlighting its potential as a biomarker related to tobacco smoke exposure. Further research is needed to confirm its definitive presence and origins.

Methodologies for Detection and Quantification in Biological Matrices (e.g., Exhaled Breath)

The detection and quantification of trace volatile compounds like this compound in complex biological matrices such as exhaled breath require highly sensitive analytical techniques.

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a sensitive and non-invasive analytical technique used for the real-time monitoring of VOCs. In a study analyzing the exhaled breath of smokers, PTR-MS was utilized to differentiate between the chemical profiles of smokers and non-smokers. This compound was tentatively identified as one of the many compounds present in these samples. While the study highlighted the utility of PTR-MS for detecting a wide range of VOCs, it also noted the challenges in definitive compound identification with this method alone.

Table 1: Tentative Identification of this compound in Exhaled Breath via PTR-MS

| Analytical Technique | Biological Matrix | Compound | Significance |

| Proton Transfer Reaction Mass Spectrometry (PTR-MS) | Exhaled Breath | This compound | Tentatively identified as a VOC in a comparative study of smokers and non-smokers. |

While specific applications of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the dedicated analysis of this compound in biological matrices are not extensively documented in publicly available research, these techniques are standard methods for the separation, identification, and quantification of VOCs.

GC-MS is particularly well-suited for the analysis of volatile compounds. In a typical workflow, VOCs from a biological sample like breath are collected and concentrated, then separated based on their boiling points and polarity using a gas chromatograph. The separated compounds are then ionized and fragmented in a mass spectrometer, providing a unique mass spectrum that allows for identification.

LC-MS is more commonly used for less volatile and more polar compounds. However, with appropriate derivatization techniques, it can also be adapted for the analysis of certain VOCs.

Table 2: General Applicability of GC-MS and LC-MS for VOC Analysis

| Methodology | Principle | Applicability to this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their physicochemical properties followed by mass-based detection. | Highly suitable for the identification and quantification of volatile compounds like this compound in biological samples. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid phase followed by mass-based detection. | Potentially applicable for this compound analysis, possibly requiring derivatization to enhance its chromatographic retention and ionization. |

Correlation of this compound Levels with Biochemical Pathways and Physiological States

The correlation of this compound with specific biochemical pathways and physiological conditions is an area that requires further investigation.

Detailed studies into the specific endogenous (produced within the body) and exogenous (originating from external sources) sources of this compound are limited. The tentative identification of this compound in the breath of smokers suggests a potential exogenous source related to tobacco smoke or its metabolic byproducts. However, the possibility of endogenous production cannot be ruled out without further research.

Currently, there is a lack of specific scientific literature detailing the role of this compound in metabolic pathway disruptions. Understanding its origins and how its levels may change in different physiological or pathological states would be a critical next step in elucidating its potential role as a biomarker.

Standardization and Validation of Analytical Protocols for this compound Quantification

The reliable quantification of this compound in complex biological matrices is fundamental to its study in analytical chemistry and metabolomics research. To ensure that the data generated are accurate, reproducible, and fit for purpose, the analytical methods used for its measurement must undergo rigorous standardization and validation. omicsonline.orggavinpublishers.com This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. omicsonline.org The validation of analytical procedures is a critical component of quality assurance in any analytical laboratory. nih.gov

Standardization of analytical protocols for this compound quantification typically involves the use of certified reference materials and the development of detailed standard operating procedures (SOPs). These SOPs provide a step-by-step description of the analytical method, from sample preparation to data analysis, ensuring consistency in its application across different laboratories and over time.

Method validation for this compound quantification encompasses the evaluation of several key performance parameters to demonstrate that the method is suitable for its intended use. gavinpublishers.comresearchgate.net These parameters are typically defined by international guidelines, such as those from the International Conference on Harmonisation (ICH). omicsonline.org The most common analytical techniques for the quantification of compounds like this compound in biological samples include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity. omicsonline.orgnih.gov

The validation process for a quantitative analytical method for this compound would assess the following key characteristics:

Specificity and Selectivity: This ensures that the analytical method can unequivocally measure this compound in the presence of other components that may be expected to be present in the sample matrix, such as endogenous metabolites, impurities, or other degradation products. gavinpublishers.com Chromatographic techniques like LC-MS/MS are highly selective due to the separation power of the chromatography and the specific detection of the analyte by mass spectrometry. nih.gov

Linearity and Range: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of this compound within a given range. gavinpublishers.com The range is the interval between the upper and lower concentrations of this compound for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. gavinpublishers.com A calibration curve is typically generated by analyzing a series of standards of known concentrations.

Table 1: Illustrative Linearity Data for this compound Quantification by LC-MS/MS

| Concentration (ng/mL) | Peak Area Response |

|---|---|

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,980 |

| 25.0 | 380,500 |

| 50.0 | 759,900 |

| 100.0 | 1,525,000 |

This table shows a hypothetical linear relationship between the concentration of this compound and the instrumental response, which would typically yield a correlation coefficient (r²) > 0.99.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. gavinpublishers.com It is often assessed by analyzing samples with known concentrations of this compound (e.g., spiked control samples) and comparing the measured concentration to the true concentration. Accuracy is typically expressed as the percentage of recovery.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. gavinpublishers.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.

Table 2: Illustrative Precision and Accuracy Data for this compound Quantification

| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Intra-assay Precision (%RSD) | Accuracy (% Recovery) |

|---|---|---|---|

| 2.5 | 2.4 ± 0.12 | 5.0 | 96.0 |

| 20.0 | 19.7 ± 0.79 | 4.0 | 98.5 |

| 80.0 | 81.2 ± 2.44 | 3.0 | 101.5 |

This table presents hypothetical data demonstrating acceptable precision (RSD ≤ 15%) and accuracy (recovery within 85-115%) for the quantification of this compound at different concentrations.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy. gavinpublishers.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. scielo.br For an HPLC method, these variations could include changes in the mobile phase composition, pH, column temperature, and flow rate. scielo.br

In metabolomics research, where the goal is often to identify and quantify a wide range of metabolites simultaneously, targeted metabolomics approaches are employed for the accurate quantification of specific compounds like this compound. mdpi.comresearchgate.net These targeted methods, typically using LC-MS/MS, are rigorously validated to ensure the reliability of the quantitative data, which is crucial for biomarker discovery and validation. nih.govmdpi.com

The standardization and validation of analytical protocols for this compound quantification are essential for ensuring the quality and integrity of the scientific data generated. A thoroughly validated method provides confidence that the measurements are reliable and can be used to make informed decisions in research and other applications.

Future Perspectives and Emerging Research Avenues for Butyltrimethylhydrazine

Unexplored Synthetic Transformations and Derivatizations

The synthetic versatility of hydrazine (B178648) derivatives is well-documented, yet specific transformations for asymmetrically substituted compounds like Butyltrimethylhydrazine remain largely untapped. psvmkendra.compsvmkendra.com Future research is poised to move beyond simple condensations to more complex and selective reactions. psvmkendra.com

One promising area is the development of catalytic systems for selective N-N bond cleavage and subsequent functionalization. While methods for hydrazine alkylation and acylation exist, catalytic approaches that can precisely control which nitrogen atom reacts or that can cleave the N-N bond to forge new C-N bonds are highly sought after. organic-chemistry.org Another frontier is the directed C-H activation of the butyl or methyl groups. By temporarily installing a directing group on one of the nitrogen atoms, researchers could guide transition-metal catalysts to functionalize specific C-H bonds, a powerful strategy for creating complex molecular architectures from simple precursors.

Furthermore, the application of formal [3+2] cycloaddition reactions, using reagents that react with the hydrazine moiety, could lead to novel five-membered nitrogen-containing heterocyclic compounds. rsc.org Multi-component reactions, where this compound, an aldehyde or ketone, and a third component react in a single step, also offer an efficient pathway to highly derivatized and complex molecules. psvmkendra.com

A summary of potential synthetic explorations is presented below.

| Reaction Type | Potential Reagents/Catalysts | Resulting Derivative Class | Potential Applications |

| Catalytic N-N Cleavage/Functionalization | Chiral Transition-Metal Complexes | Chiral Amines, N-Heterocycles | Asymmetric Synthesis, Pharmaceuticals |

| Directed C-H Functionalization | Rhodium, Palladium, or Iridium Catalysts | Site-Selectively Functionalized Hydrazines | Materials Science, Agrochemicals |

| Formal [3+2] Cycloadditions | Nitriles, Allenes | Multi-substituted Triazoles, Pyrazoles | Medicinal Chemistry, Dye Synthesis |

| Multi-component Reactions | Isocyanides, Carbonyls, Carboxylic Acids | Highly Substituted Hydrazides/Hydrazones | Combinatorial Chemistry, Drug Discovery |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize the synthesis of this compound derivatives and to uncover mechanistic details, advanced in situ monitoring techniques are indispensable. Real-time analysis provides a deeper understanding of reaction kinetics, intermediates, and byproduct formation, moving beyond traditional offline methods like chromatography. psvmkendra.com

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, offers a powerful tool for tracking changes in chemical bonding during a reaction. mdpi.com For instance, the stretching frequency of the N-N bond and the N-H bonds (in precursor molecules) can be monitored to determine reaction rates and endpoints. The emergence of new bands can confirm the formation of desired products or identify transient intermediates. mdpi.com

Fluorescence spectroscopy represents another promising avenue, particularly for developing chemosensors. By synthesizing derivatives of this compound that incorporate a fluorophore, it may be possible to create sensors that exhibit a "turn-on" or "turn-off" fluorescent response upon reacting with a specific analyte. nih.govnih.gov This approach has been successfully used for detecting various species, including metal ions and other small molecules. nih.govacs.org Ion Mobility Spectrometry (IMS) and its variant, Differential Mobility Spectrometry (DMS), are also highly sensitive techniques that could be adapted for real-time monitoring of hydrazine-containing compounds in the gas phase, which is particularly relevant for process control and safety applications. nasa.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The synergy between chemistry and artificial intelligence (AI) is accelerating the pace of discovery. Machine learning (ML) algorithms can analyze vast datasets to identify patterns and predict outcomes with increasing accuracy, significantly reducing the experimental effort required to discover new reactions and molecules. mdpi.comfrontiersin.org

For this compound, ML models could be trained on existing data from hydrazine chemistry to predict the feasibility and potential yield of unexplored reactions. researchgate.net By inputting features such as reactants, catalysts, solvents, and temperature, these predictive models can guide experimental design, prioritizing reactions with a high probability of success. researchgate.net For example, a slab graph convolutional neural network (SGCNN) has been developed to predict the binding energies of key adsorbates in the nitrogen reduction reaction (NRR), demonstrating the power of ML in understanding surface catalysis. acs.org

Beyond predicting outcomes, generative AI models can be employed for the de novo design of novel this compound derivatives with specific, targeted properties. By defining desired electronic, steric, or biological attributes, these algorithms can propose new molecular structures for synthesis. This data-driven approach can streamline the discovery pipeline for new materials, catalysts, or even pharmaceutically relevant compounds. frontiersin.org

Sustainable and Scalable Synthetic Methodologies

Modern chemical synthesis places a strong emphasis on green and sustainable practices. Future research on this compound will undoubtedly focus on developing environmentally benign and scalable production methods that minimize waste and avoid hazardous reagents. psvmkendra.com

Green Synthesis: This approach prioritizes mild reaction conditions, reusable catalysts, and solvent-free or aqueous reaction media. mdpi.com For example, mechanochemical synthesis (grinding) and solid-state melt reactions have been shown to be efficient methods for producing hydrazones and related compounds with minimal solvent use. rsc.org

Biocatalysis: The use of enzymes offers unparalleled selectivity under mild, aqueous conditions. Engineered imine reductases (IREDs) have recently been shown to catalyze the synthesis of substituted N-alkylhydrazines from carbonyls and hydrazines. nih.gov This "reductive hydrazination" represents a significant step towards the biocatalytic production of complex hydrazine derivatives. nih.govresearchgate.net

Electrosynthesis: Utilizing electricity as a clean reagent, electrosynthesis can drive chemical transformations without the need for stoichiometric chemical oxidants or reductants. This technique could be applied to the synthesis of this compound itself or its derivatives, potentially offering a safer and more atom-economical route.

A comparative overview of these methodologies is provided below.

| Methodology | Key Advantages | Primary Research Challenges |

| Green Synthesis | Reduced waste, milder conditions, improved safety. mdpi.com | Catalyst reusability, reaction scope limitations. |

| Biocatalysis | High chemo-, regio-, and enantioselectivity; aqueous media. nih.gov | Enzyme stability, substrate specificity, scalability. nih.gov |

| Electrosynthesis | Avoids hazardous reagents, precise control over redox potential. | Electrode material development, electrolyte compatibility. |

| Flow Chemistry | Enhanced safety, precise process control, easy scalability. | Initial equipment cost, potential for reactor fouling. |

Expanding the Scope of Applications in Emerging Chemical Fields

The unique structure of this compound suggests its potential utility in several advanced and emerging areas of chemistry. Its combination of steric bulk and accessible nitrogen lone pairs makes it an interesting building block for functional materials.

Energetic Materials: Substituted hydrazines are well-known high-energy compounds used as hypergolic fuels. researchgate.net The specific substitution pattern of this compound could be tuned to modulate its thermal stability, energy density, and reactivity, making it a candidate for investigation in advanced propellant systems.

Organic Electronics: Nitrogen-rich compounds are frequently used in the design of materials for organic electronics. This compound could serve as a novel building block or ligand. Its electron-donating properties could be harnessed in the synthesis of charge-transfer complexes or as a component in conjugated polymers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Fine Chemicals and Agrochemicals: Substituted hydrazines are important intermediates in the synthesis of pharmaceuticals, pesticides, and dyes. psvmkendra.comdatainsightsmarket.com The unique steric and electronic properties conferred by the butyl and trimethyl groups could lead to the development of new herbicides, insecticides, or fungicides with novel modes of action. datainsightsmarket.com

Supramolecular Chemistry: The nitrogen atoms in this compound can act as hydrogen bond acceptors. This functionality allows it to be incorporated into larger supramolecular assemblies, such as metal-organic frameworks (MOFs) or hydrogen-bonded networks, to create materials with tailored porosity, catalytic activity, or sensing capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.